A Technical Guide to the Chemical Properties and Applications of 5-Methyl-5-propyl-2-dioxanone-d3
A Technical Guide to the Chemical Properties and Applications of 5-Methyl-5-propyl-2-dioxanone-d3
Abstract
This technical guide provides an in-depth exploration of 5-Methyl-5-propyl-2-dioxanone-d3, a deuterated cyclic ester of significant interest to the pharmaceutical and material science sectors. We will dissect its fundamental chemical properties, propose a representative synthetic pathway, and detail rigorous analytical protocols for its characterization. The core of this guide focuses on the profound implications of deuterium substitution, particularly the Kinetic Isotope Effect (KIE), and how it influences the molecule's utility. Key applications are discussed, including its role as a stable isotope-labeled internal standard for bioanalytical assays and as a specialized monomer for creating novel biodegradable polymers with tailored degradation profiles. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this unique compound and its potential to advance their work.
Chapter 1: Core Molecular Profile and the Significance of Deuteration
Chemical Identity and Physicochemical Properties
5-Methyl-5-propyl-2-dioxanone-d3 is the deuterated isotopologue of 5-Methyl-5-propyl-2-dioxanone, where the three hydrogen atoms of the methyl group at the 5-position are replaced with deuterium atoms.[1] This seemingly subtle modification has profound effects on the molecule's metabolic stability, which will be explored in subsequent sections. The non-deuterated analog is known to be an intermediate in the synthesis of the muscle relaxant Carisoprodol.[2]
Below is the chemical structure of the title compound.
The core physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1184973-36-1 | [1] |
| Molecular Formula | C₈H₁₁D₃O₃ | [1] |
| Molecular Weight | 161.21 g/mol | [1] |
| Appearance | Colorless Oil | [1] |
| Boiling Point | 90-93°C @ 0.02 mmHg | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [1] |
The Scientific Rationale for Deuteration: The Kinetic Isotope Effect (KIE)
The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, is a powerful tool in medicinal chemistry and drug development.[3][4] The foundational principle behind its utility is the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond.[] Consequently, reactions that involve the cleavage of this bond as the rate-determining step will proceed more slowly for the deuterated molecule.[]
In the context of drug development, many metabolic transformations, particularly those mediated by Cytochrome P450 enzymes, involve the cleavage of C-H bonds. By deuterating these metabolically vulnerable positions ("soft spots"), it is possible to attenuate the rate of metabolism.[3] This can confer several significant therapeutic advantages:
-
Improved Pharmacokinetic Profile: A slower rate of metabolism can increase a drug's half-life and overall exposure in the body.[3][6]
-
Reduced Toxic Metabolites: If a toxic metabolite is formed via the cleavage of a specific C-H bond, deuteration at that site can reduce its formation, thereby improving the drug's safety profile.[6]
-
Enhanced Efficacy and Safety: An improved pharmacokinetic and safety profile can lead to a more effective therapeutic agent, potentially allowing for lower or less frequent dosing.[3][7]
For 5-Methyl-5-propyl-2-dioxanone-d3, the deuteration of the methyl group suggests a primary application in studying or modifying metabolic pathways where this group is susceptible to oxidation.
Chapter 2: Synthesis and Analytical Characterization
Representative Synthetic Pathway
While the precise manufacturing process for 5-Methyl-5-propyl-2-dioxanone-d3 is proprietary, a plausible synthetic route can be conceptualized based on standard organic chemistry principles. The synthesis would likely begin with a precursor molecule that allows for the introduction of the propyl group and the deuterated methyl group at the same carbon center, followed by cyclization to form the dioxanone ring. A key step would involve the use of a deuterated reagent, such as deuterated methyl iodide (CD₃I), to introduce the d3-methyl group.
The following diagram illustrates a logical workflow for the synthesis and purification of the target compound.
Protocols for Structural Elucidation and Purity Assessment
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of 5-Methyl-5-propyl-2-dioxanone-d3.
-
Objective: To confirm the molecular structure and verify the site and extent of deuteration.
-
Methodology:
-
Prepare a sample by dissolving ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Acquire a ¹H NMR spectrum. The key confirmation of successful synthesis will be the significant reduction or complete absence of a singlet peak around 1.2-1.5 ppm, which would correspond to the C₅-methyl protons in the non-deuterated analog.
-
Acquire a ¹³C NMR spectrum. The spectrum should be consistent with the 8 carbon atoms in the structure. The signal for the deuterated methyl carbon (CD₃) will appear as a multiplet due to C-D coupling.
-
(Optional) Acquire a ²H (Deuterium) NMR spectrum. This will show a signal corresponding to the CD₃ group, providing direct evidence of deuteration.
-
-
Self-Validation: The combination of ¹H and ¹³C NMR provides a complete map of the carbon-hydrogen framework. The absence of the key methyl proton signal in the ¹H spectrum is a direct validation of successful deuteration at the intended site.
-
Objective: To identify key functional groups.
-
Methodology:
-
Place a small drop of the neat oil sample onto the crystal of an ATR-FTIR spectrometer.
-
Acquire the spectrum from approximately 4000 to 400 cm⁻¹.
-
The primary diagnostic peak will be a strong absorbance band in the region of 1730-1750 cm⁻¹ , which is characteristic of the ester carbonyl (C=O) stretch within the six-membered ring. Additional peaks corresponding to C-O and C-H stretches will also be present.
-
-
Self-Validation: The presence of the strong carbonyl peak confirms the integrity of the dioxanone ring structure, a critical feature of the molecule.[8][9]
-
Objective: To confirm the elemental composition and exact molecular weight.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Infuse the sample into an HRMS instrument (e.g., ESI-TOF or Orbitrap).
-
Analyze the data to find the molecular ion peak [M+H]⁺ or [M+Na]⁺.
-
The measured mass should be within 5 ppm of the theoretical exact mass calculated for C₈H₁₁D₃O₃.
-
-
Self-Validation: HRMS provides an unambiguous confirmation of the molecular formula, including the presence of the three deuterium atoms, which is essential for validating the final product.[10]
Chapter 3: Polymerization and Potential Material Properties
Ring-Opening Polymerization (ROP)
Dioxanone and its derivatives are well-known monomers for Ring-Opening Polymerization (ROP), which yields biodegradable polyesters like polydioxanone (PDO).[11][12] These polymers are extensively used in bioresorbable medical devices such as sutures and orthopedic pins.[13] 5-Methyl-5-propyl-2-dioxanone-d3 can also serve as a monomer to create a novel deuterated polyester, poly(5-methyl-5-propyl-2-dioxanone-d3).
The polymerization is typically initiated by a nucleophile and catalyzed by organometallic compounds, such as tin(II) octoate. The initiator opens the cyclic ester, creating a propagating chain that sequentially adds more monomer units.
Experimental Protocol for Lab-Scale ROP
-
Objective: To synthesize poly(5-methyl-5-propyl-2-dioxanone-d3).
-
Methodology:
-
Preparation: Thoroughly dry all glassware in an oven at 120°C overnight. The monomer and initiator (e.g., 1-dodecanol) must be rigorously dried to prevent premature termination of the polymerization.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the 5-Methyl-5-propyl-2-dioxanone-d3 monomer.
-
Initiator & Catalyst Addition: Add the initiator (e.g., 1-dodecanol, at a specific monomer-to-initiator ratio to control molecular weight) and the catalyst (e.g., a stock solution of tin(II) octoate in dry toluene).
-
Polymerization: Immerse the flask in a preheated oil bath at 120-140°C and stir for 2-24 hours. The viscosity of the mixture will increase significantly as the polymerization proceeds.
-
Isolation: Cool the reaction to room temperature. Dissolve the resulting viscous polymer in a suitable solvent (e.g., chloroform).
-
Purification: Precipitate the polymer by slowly adding the chloroform solution to a non-solvent like cold methanol. Filter and collect the polymer.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40°C) until a constant weight is achieved.
-
Characterization of the Deuterated Polymer
The resulting polymer must be characterized to understand its properties. Standard techniques for polymer analysis would be employed.[14][15]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To measure key thermal transitions, such as the glass transition temperature (Tg) and the melting temperature (Tm). The bulky propyl and methyl-d3 side groups are expected to disrupt chain packing, likely resulting in a lower Tg and reduced crystallinity compared to standard PDO.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and degradation temperature of the polymer.
The introduction of deuterium could potentially influence the polymer's degradation rate. Hydrolytic or enzymatic degradation pathways that involve the cleavage of bonds adjacent to the deuterated site might be slowed due to secondary kinetic isotope effects, offering a novel way to tune the resorption profile of medical implants.
Chapter 4: Key Applications in Research and Development
Stable Isotope-Labeled Internal Standard (SIL-IS)
One of the most direct and valuable applications of 5-Methyl-5-propyl-2-dioxanone-d3 is as an internal standard for the quantitative analysis of its non-deuterated counterpart using Liquid Chromatography-Mass Spectrometry (LC-MS). In bioanalytical assays, a known amount of the SIL-IS is added to every sample. Since the deuterated standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency in the mass spectrometer. However, due to its higher mass (+3 Da), it is easily distinguished by the detector. This allows for highly accurate and precise quantification of the analyte by correcting for variations in sample preparation and instrument response.
Tracer in Pharmacokinetic and Metabolic Studies
Deuterated compounds are invaluable tools for Absorption, Distribution, Metabolism, and Excretion (ADME) studies.[4] By administering a mixture of the deuterated and non-deuterated drug (the "cassette" or "cocktail" approach), researchers can use LC-MS to simultaneously track the parent compounds and their respective metabolites. The KIE can be directly observed; if the deuterated methyl group is a site of metabolic attack, the clearance of the d3-compound will be slower than its non-deuterated analog. This provides direct, mechanistic insight into a compound's metabolic fate.[3]
Monomer for Novel Biodegradable Polymers
As discussed in Chapter 3, the polymerization of this monomer opens avenues for creating new biomaterials. The presence of the propyl and deuterated methyl side chains would create a more amorphous and flexible polymer compared to the highly crystalline standard PDO. Furthermore, the potential for altered degradation kinetics due to the KIE could be exploited to design medical devices—such as drug-eluting stents or tissue engineering scaffolds—with precisely controlled resorption times and mechanical properties.
Chapter 5: Summary and Future Outlook
5-Methyl-5-propyl-2-dioxanone-d3 is more than just a labeled version of a chemical intermediate. It represents a confluence of polymer chemistry and pharmaceutical science. The strategic incorporation of deuterium imparts unique chemical properties, primarily through the Kinetic Isotope Effect, that make it a highly valuable tool.
Key Takeaways:
-
As an Analytical Tool: Its primary immediate application is as a high-fidelity internal standard for mass spectrometry-based quantification, ensuring accuracy and precision in bioanalytical studies.
-
As a Mechanistic Probe: It serves as an excellent tracer for investigating metabolic pathways, enabling researchers to pinpoint sites of metabolic attack and understand pharmacokinetic behavior.
-
As a Building Block: It holds significant potential as a specialty monomer for the synthesis of novel biodegradable polyesters with tunable thermal, mechanical, and degradation properties for advanced medical devices.
Future research should focus on the full synthesis and characterization of poly(5-methyl-5-propyl-2-dioxanone-d3) and a direct comparison of its degradation profile against its non-deuterated polymer analog. Such studies will be critical in validating its potential for creating next-generation bioresorbable materials with enhanced performance characteristics.
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